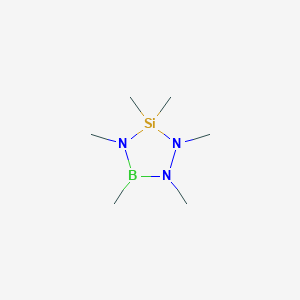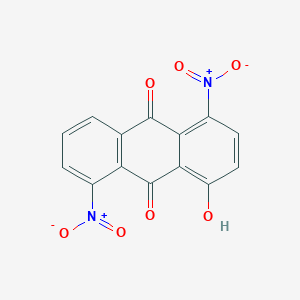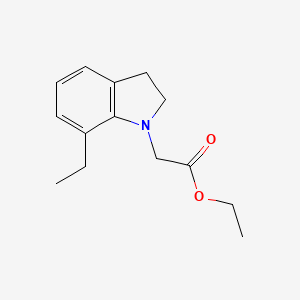
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate, often involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization . Another method involves the reaction of 2-ethylaniline with 2,2,2-trichloroethane-1,1-diol to form the corresponding aldehyde, which is then treated with hydroxylamine hydrochloride to obtain the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs optimized processes to ensure high yield and purity. These methods may include multi-step synthesis routes, such as the elaboration of intermediates like 7-ethyl tryptophol via 7-ethyl-3-indolylglyoxylate .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic substitution reactions due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes such as enzyme inhibition and signal transduction . This binding can result in therapeutic effects, such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct pharmacological properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
65513-58-8 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
ethyl 2-(7-ethyl-2,3-dihydroindol-1-yl)acetate |
InChI |
InChI=1S/C14H19NO2/c1-3-11-6-5-7-12-8-9-15(14(11)12)10-13(16)17-4-2/h5-7H,3-4,8-10H2,1-2H3 |
InChI-Schlüssel |
MHPKZURBAKTONN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=C1N(CC2)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


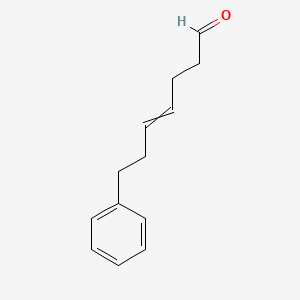
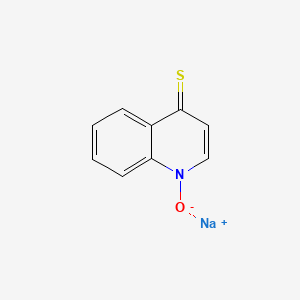
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)


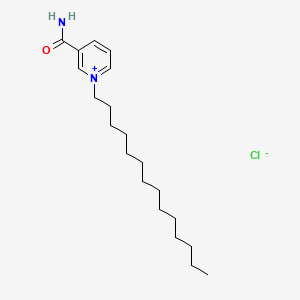
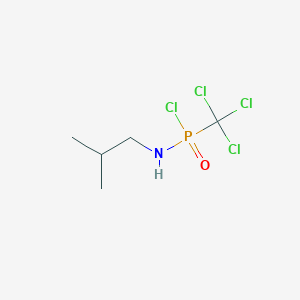
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)

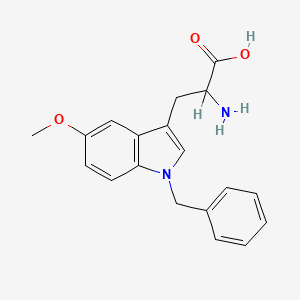
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
